molecular formula C7H4Cl2N2 B3034625 3-Amino-2,6-dichlorobenzonitrile CAS No. 19846-20-9

3-Amino-2,6-dichlorobenzonitrile

Cat. No. B3034625
CAS RN: 19846-20-9
M. Wt: 187.02 g/mol
InChI Key: BNPFHQUYMVSYSZ-UHFFFAOYSA-N
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Description

“3-Amino-2,6-dichlorobenzonitrile” is an organic compound with the molecular formula C7H4Cl2N2 . It is a derivative of benzonitrile, which is a type of nitrile where the cyano group is attached to a phenyl group .


Synthesis Analysis

The synthesis of dichlorobenzonitriles, including “3-Amino-2,6-dichlorobenzonitrile”, can be achieved through various methods. One such method involves the ammoxidation of dichlorobenzyl chloride, which has been shown to yield a higher product at much lower reaction temperatures compared to the ammoxidation of dichlorotoluene . Another method involves the chloromethylation of p-dichlorobenzene, followed by the catalyzed ammoxidation of the 2,5-dichlorobenzyl chloride .


Molecular Structure Analysis

The molecular structure of “3-Amino-2,6-dichlorobenzonitrile” consists of a benzene ring with two chlorine atoms and a nitrile group attached to it, along with an amino group . The InChI code for this compound is 1S/C7H4Cl2N2/c8-5-1-2-6 (9)7 (11)4 (5)3-10/h1-2H,11H2 .


Physical And Chemical Properties Analysis

“3-Amino-2,6-dichlorobenzonitrile” is a solid compound . It has a molecular weight of 187.03 g/mol . The boiling point of a similar compound, 2-Amino-3,6-dichlorobenzonitrile, is 313.3±42.0 C at 760 mmHg .

Scientific Research Applications

Synthesis of Pharmaceuticals

3-Amino-2,6-dichlorobenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to be used in the creation of complex molecules that are essential in the development of drugs for treating a range of diseases. For instance, it can be used to synthesize compounds with potential anti-inflammatory, anti-cancer, and anti-viral properties .

Agricultural Chemicals

This compound is also utilized in the production of agricultural chemicals, particularly herbicides and pesticides. Its ability to disrupt specific biological pathways in plants and pests makes it an effective component in formulations designed to protect crops from weeds and insect infestations .

Material Science

In material science, 3-Amino-2,6-dichlorobenzonitrile is used as a building block for the synthesis of advanced polymers and resins. These materials are often employed in the production of high-performance coatings, adhesives, and engineering plastics due to their enhanced durability and resistance to environmental factors .

Dye and Pigment Production

The compound serves as a precursor in the synthesis of various dyes and pigments. Its chemical properties allow it to contribute to the creation of vibrant and stable colors used in textiles, inks, and paints. This application is particularly important in industries where color fastness and stability are critical .

Biochemical Research

In biochemical research, 3-Amino-2,6-dichlorobenzonitrile is used as a tool to study enzyme functions and metabolic pathways. Its interactions with specific enzymes can help researchers understand the mechanisms of action and inhibition, which is crucial for drug discovery and development .

Environmental Science

The compound is also employed in environmental science for the development of sensors and analytical methods to detect pollutants. Its sensitivity to certain chemical reactions makes it useful in monitoring environmental contaminants and assessing the effectiveness of pollution control measures .

Cellulose Synthesis Inhibition

3-Amino-2,6-dichlorobenzonitrile has been studied for its role in inhibiting cellulose synthesis in plants and algae. This property is particularly useful in research focused on understanding cell wall biosynthesis and developing new strategies for controlling plant growth and biofilm formation .

Catalysis and Organic Synthesis

In the field of catalysis and organic synthesis, this compound is used as a starting material for various chemical reactions. Its reactivity and stability make it an ideal candidate for synthesizing a wide range of organic compounds, including those used in medicinal chemistry and industrial applications .

Research on Chemical Intermediates Plant Physiology MilliporeSigma

Safety and Hazards

The safety data sheet for a similar compound, 4-Amino-3,5-dichlorobenzonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product .

Mechanism of Action

Target of Action

The primary target of 3-Amino-2,6-dichlorobenzonitrile is the cellulose synthesis pathway in plants . This compound interferes with the synthesis of cellulose, a crucial component of plant cell walls .

Mode of Action

3-Amino-2,6-dichlorobenzonitrile acts by inhibiting cellulose synthesis . It disrupts the normal formation of cellulose, leading to the production of cell walls that rely on minimal amounts of cellulose and instead use Ca2±bridge pectates .

Biochemical Pathways

The compound affects the cellulose synthesis pathway . By inhibiting this pathway, it disrupts the normal development of plant cell walls, affecting both monocot and dicot species . The downstream effects of this disruption can lead to the death of young seedlings .

Pharmacokinetics

It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These factors suggest that the compound’s stability and bioavailability may be influenced by light, moisture, and temperature.

Result of Action

The primary result of 3-Amino-2,6-dichlorobenzonitrile’s action is the death of young plant seedlings . By inhibiting cellulose synthesis, the compound disrupts the normal development of plant cell walls, which can lead to the death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-2,6-dichlorobenzonitrile. For instance, the compound’s stability can be affected by exposure to light, hence the recommendation to store it in a dark place . Additionally, moisture can affect the compound’s stability, which is why it’s recommended to store it in dry conditions . Temperature can also influence the compound’s stability and efficacy .

properties

IUPAC Name

3-amino-2,6-dichlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPFHQUYMVSYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,6-dichlorobenzonitrile

Synthesis routes and methods

Procedure details

A solution of 2,6-dichloro-3-nitrobenzonitrile (1.38 mmol) and SnCl2 dihydrate (4.15 mmol) in 3 mL DMF was heated to 100° C. for 10 min under microwave conditions. The reaction mixture was diluted with water, basified with 1M NaOH solution to pH 11-12 and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo to give the desired product as brown solid;
Quantity
1.38 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
4.15 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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